![molecular formula C17H23BN2O3 B1402314 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1205683-33-5](/img/structure/B1402314.png)
1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Overview
Description
1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (PEP) is a novel boron-containing heterocyclic compound that has gained considerable attention in recent years due to its unique properties and potential applications in various fields. PEP has been found to possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. In addition, PEP has been demonstrated to possess significant potential for use in various scientific research applications, such as drug design, nanotechnology, and biotechnology.
Scientific Research Applications
Synthesis and Characterization Techniques : A study by Liao et al. (2022) detailed the synthesis and characterization of a compound similar to 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. The compound's structure was confirmed through various spectroscopic techniques like FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. Density Functional Theory (DFT) was employed to calculate the molecular structure, showing consistency with X-ray diffraction results (Liao et al., 2022).
Crystallographic and Conformational Analysis : Yang et al. (2021) conducted a study on a compound with a similar pyrazole and borate functional group. The compound's structure was confirmed through spectroscopy and single-crystal X-ray diffraction. The molecular structure was further analyzed using DFT, and the conformational analysis indicated that the molecular structure optimized by DFT is consistent with the crystal structure determined by single-crystal X-ray diffraction (Yang et al., 2021).
Intermediate in Biologically Active Compounds : Kong et al. (2016) reported the synthesis of a compound serving as an intermediate in several biologically active compounds. The compound was synthesized through multiple steps, and its structure was confirmed by MS and 1 HNMR spectrum. This research highlights the significance of such compounds as intermediates in the synthesis of biologically active substances (Kong et al., 2016).
Molecular Structure and Electrostatic Potential Analysis : Wu et al. (2021) synthesized similar title compounds and characterized their structures through spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS). The molecular structures were confirmed by X-ray diffraction and optimized through DFT calculations. The study also performed a comprehensive vibrational assignment and analyzed the molecular electrostatic potential and frontier molecular orbitals through DFT and TD-DFT calculations (Wu et al., 2021).
properties
IUPAC Name |
1-(2-phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-12-19-20(13-14)10-11-21-15-8-6-5-7-9-15/h5-9,12-13H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDFMMCXCDMFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137050 | |
Record name | 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1205683-33-5 | |
Record name | 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1205683-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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